3-(6-氟代-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

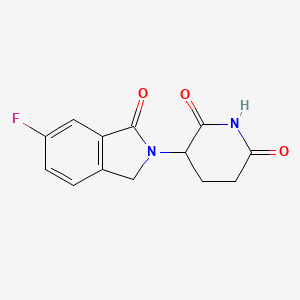

“3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 26581-81-7 . It has a molecular weight of 244.25 . The IUPAC name for this compound is 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the resources.

科学研究应用

除草活性

3-(6-氟代-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮衍生物的一项重要应用是除草活性。例如,由商品除草剂氟咪唑嗪合成的系列新化合物显示出相当大的除草活性。其中一种化合物,5-氟代-2-(7-氟代-3-氧代-4-(丙-2-炔基)-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-基)异吲哚啉-1,3-二酮,对某些杂草表现出的IC50值与商品除草剂相当 (Huang 等人,2005)。此外,3-(7-氟代-3-氧代-4-(丙-2-炔-1-基)-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-基)-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮等衍生物对某些农作物表现出很强的除草活性和安全性 (Wang 等人,2017)。

合成方法

还探索了这些衍生物的新合成方法。例如,开发了一种更经济且商业可行的路线来合成氟咪唑嗪衍生物 B2055 (Hai,2007)。此外,据报道在这些化合物的合成中使用氨基树脂作为清除剂,提供了高纯度和有效的结构确认 (Xiaoguang 和 Du-lin,2005)。

药理特征

在药理学中,该化合物的衍生物已被研究用于各种活性。例如,哌啶-2,6-二酮-哌嗪衍生物表现出有效的多巴胺和血清素受体特性,表明具有作为抗精神病药的潜力 (Chen 等人,2012)。另一种衍生物被探索为 G 蛋白偶联受体 119 激动剂,这可能有助于研究 GPR119 激动剂的药理潜力 (Sakairi 等人,2012)。

晶体结构分析

已分析了相关化合物氟咪唑嗪的晶体结构,提供了对其分子相互作用和稳定性的见解 (Park 等人,2015)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

未来方向

While specific future directions for this compound are not mentioned in the available resources, it’s worth noting that compounds with similar structures, such as lenalidomide, have been used in the treatment of multiple myeloma . This suggests potential avenues for future research and application of this compound in medical and pharmaceutical contexts.

作用机制

Target of Action

Lenalidomide-6-F, also known as 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of lenalidomide . The primary targets of lenalidomide are the CRL4 CRBN E3 ubiquitin ligase , IKZF1 , and IKZF3 . These targets play a crucial role in the regulation of immune response and cell proliferation .

Mode of Action

Lenalidomide-6-F acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This modulation leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The action of Lenalidomide-6-F affects several biochemical pathways. It has been shown to have immunomodulatory effects, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . Furthermore, it has been shown to decrease the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .

Result of Action

The molecular and cellular effects of Lenalidomide-6-F’s action include the degradation of specific disease-related proteins . In multiple myeloma, the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3, kills multiple myeloma cells . It also decreases the levels of TNF-alpha and IL-6, leading to changes in apoptosis of stem cells and malignant plasma cells .

Action Environment

The action, efficacy, and stability of Lenalidomide-6-F can be influenced by various environmental factors. For instance, P-glycoprotein (P-gp) inhibition could theoretically affect oral absorption and renal excretion of lenalidomide .

属性

IUPAC Name |

3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAQSGYWVZTYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/no-structure.png)